molecular formula C26H26N2O3 B11590290 2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B11590290
M. Wt: 414.5 g/mol
InChI Key: SXPCOGCIWALXBR-UHFFFAOYSA-N
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Description

2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse pharmacological properties and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often involve the use of ethanol as a solvent and piperidine as a base under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of catalysts can be scaled up for industrial applications. The choice of catalysts and reaction conditions would be optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-amino-4-[3-ethoxy-4-(2-methylpropoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C26H26N2O3/c1-4-29-23-13-18(10-12-22(23)30-15-16(2)3)24-20-11-9-17-7-5-6-8-19(17)25(20)31-26(28)21(24)14-27/h5-13,16,24H,4,15,28H2,1-3H3

InChI Key

SXPCOGCIWALXBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OCC(C)C

Origin of Product

United States

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